An In-depth Technical Guide on (2S)-Selvigaltin and its Role in Galectin-3 Signaling Pathways
An In-depth Technical Guide on (2S)-Selvigaltin and its Role in Galectin-3 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Selvigaltin, the S-enantiomer of Selvigaltin (B10821601) (also known as GB1211), is a potent, orally bioavailable small molecule inhibitor of galectin-3.[1] Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of cellular processes, including inflammation, fibrosis, and cancer progression.[2][3] Its overexpression is implicated in the pathogenesis of various diseases, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of (2S)-Selvigaltin, its interaction with galectin-3, and its modulatory effects on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of galectin-3 inhibition as a therapeutic strategy. While much of the available data pertains to Selvigaltin (GB1211), it is considered representative of the activity of its (2S)-enantiomer.
Quantitative Data Presentation
The following tables summarize the key quantitative data for Selvigaltin's interaction with galectin-3 and its biological effects.
Table 1: Binding Affinity and Potency of Selvigaltin
| Parameter | Species | Value | Method | Reference |
| Kd | Human | 25 nM | Fluorescence Polarization | [4][5] |
| Kd | Rabbit | 12 nM | Fluorescence Polarization | [5][6] |
| IC50 | Rabbit | 12 nM | Not Specified | [1] |
Table 2: Pharmacokinetic Properties of Selvigaltin (GB1211) in Humans
| Parameter | Value | Conditions | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.75–4 h | Single and multiple oral doses (fasted) | [2] |
| Mean Half-life (t1/2) | 11–16 h | Single oral dose | [2] |
| Accumulation in Plasma | ~2-fold | Multiple dosing | [2] |
| Time to Steady State | Within 3 days | Multiple dosing | [2] |
| Urinary Excretion (unchanged drug) | ~30% | Multiple dosing | [2] |
Galectin-3 Signaling Pathways and Modulation by (2S)-Selvigaltin
Galectin-3 exerts its diverse biological functions by interacting with a variety of cell surface and extracellular matrix glycoproteins, thereby modulating multiple signaling pathways. (2S)-Selvigaltin, by inhibiting galectin-3, can disrupt these pathological signaling cascades.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a critical regulator of fibrosis. Galectin-3 potentiates TGF-β1 activation and signaling, leading to the differentiation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix. Selvigaltin has been shown to reduce the expression of key fibrosis biomarkers, including TGF-β3.[1]
TLR4 Signaling Pathway
Galectin-3 can act as an endogenous ligand for Toll-like Receptor 4 (TLR4), triggering a pro-inflammatory signaling cascade through the activation of NF-κB. This leads to the production of inflammatory cytokines such as IL-6. By inhibiting galectin-3, (2S)-Selvigaltin can attenuate this inflammatory response.
Wnt/β-catenin Signaling Pathway
Galectin-3 has been shown to regulate the Wnt/β-catenin signaling pathway by promoting the nuclear accumulation of β-catenin.[7] This can lead to the transcription of target genes involved in cell proliferation and differentiation. Inhibition of galectin-3 by (2S)-Selvigaltin may therefore modulate Wnt-driven cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (2S)-Selvigaltin.
Fluorescence Polarization (FP) Competition Assay for Galectin-3 Binding
This assay determines the binding affinity of (2S)-Selvigaltin to galectin-3 by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human galectin-3
-
Fluorescently labeled galectin-3 ligand (e.g., fluorescein-labeled lactose (B1674315) derivative)
-
(2S)-Selvigaltin
-
Assay buffer (e.g., PBS)
-
96-well black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a stock solution of recombinant human galectin-3 in assay buffer.
-
Prepare a stock solution of the fluorescently labeled probe in assay buffer.
-
Prepare a serial dilution of (2S)-Selvigaltin in assay buffer.
-
In a 96-well black microplate, add a fixed concentration of galectin-3 and the fluorescent probe to each well.
-
Add the serial dilutions of (2S)-Selvigaltin to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of (2S)-Selvigaltin and fit the data to a dose-response curve to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in the expression of galectin-3 target genes (e.g., TGFB3, IL6) in response to (2S)-Selvigaltin treatment.
Materials:
-
Cells or tissue samples treated with (2S)-Selvigaltin
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and housekeeping genes
-
Real-time PCR instrument
Protocol:
-
Lyse the cells or homogenize the tissue and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer.
-
Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the resulting amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Western Blot for Phosphorylated Signaling Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins, such as SMAD2/3 and ERK1/2, to assess the impact of (2S)-Selvigaltin on their activation.[8]
Materials:
-
Cell lysates from (2S)-Selvigaltin-treated and control cells
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total SMAD2/3 and ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
Conclusion
(2S)-Selvigaltin is a promising therapeutic agent that targets galectin-3, a protein deeply involved in the pathophysiology of numerous diseases. Its ability to modulate key signaling pathways, including TGF-β, TLR4, and Wnt/β-catenin, underscores its potential in treating conditions driven by fibrosis and inflammation. The data and protocols presented in this technical guide provide a solid foundation for further research and development of (2S)-Selvigaltin and other galectin-3 inhibitors. Continued investigation into the precise molecular mechanisms and clinical applications of (2S)-Selvigaltin will be crucial in realizing its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galecto’s Oral Galectin-3 Inhibitor GB1211 Well Tolerated in Phase I Clinical Data Presented Recently at Several Scientific Conferences – Galecto, Inc. [galecto.com]
- 4. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
